N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 89730-84-7
VCID: VC17341622
InChI: InChI=1S/C12H12N4OS/c1-8(17)13-11-12(18-2)14-10(15-16-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16,17)
SMILES:
Molecular Formula: C12H12N4OS
Molecular Weight: 260.32 g/mol

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide

CAS No.: 89730-84-7

Cat. No.: VC17341622

Molecular Formula: C12H12N4OS

Molecular Weight: 260.32 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide - 89730-84-7

Specification

CAS No. 89730-84-7
Molecular Formula C12H12N4OS
Molecular Weight 260.32 g/mol
IUPAC Name N-(5-methylsulfanyl-3-phenyl-1,2,4-triazin-6-yl)acetamide
Standard InChI InChI=1S/C12H12N4OS/c1-8(17)13-11-12(18-2)14-10(15-16-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16,17)
Standard InChI Key AGOTUDBNSDVOKP-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(N=C(N=N1)C2=CC=CC=C2)SC

Introduction

Chemical Identity and Structural Features

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide (molecular formula: C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}, molecular weight: 260.32 g/mol) belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s structure integrates three distinct functional regions:

  • Triazine core: A six-membered ring with three nitrogen atoms at positions 1, 2, and 4, providing sites for electrophilic and nucleophilic interactions.

  • Phenyl substituent: Attached at position 3, this aromatic group enhances planar stability and facilitates π-π stacking interactions with biological targets.

  • Methylsulfanyl-acetamide side chain: The methylsulfanyl group at position 5 and acetamide at position 6 introduce sulfur-based nucleophilicity and hydrogen-bonding capacity, respectively.

Table 1: Physicochemical Properties

PropertyValue
CAS Number89730-84-7
Molecular FormulaC12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}
Molecular Weight260.32 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (N, O, S atoms)
Rotatable Bonds4

The methylsulfanyl group (SCH3-\text{SCH}_3) contributes to lipophilicity (clogP ≈ 2.1), while the acetamide moiety enhances solubility in polar aprotic solvents .

Synthesis and Purification Strategies

General Synthetic Pathways

Although explicit protocols for N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide are scarce, analogous triazine syntheses typically involve:

  • Ring formation: Condensation of amidrazones with carbonyl compounds under acidic or basic conditions.

  • Functionalization: Sequential substitution at positions 3, 5, and 6 using nucleophilic agents (e.g., thiols, amines) .

A patent (WO2015092819A2) detailing triazine derivatives reveals that introducing methylsulfanyl groups often employs thiourea or potassium thioacetate in dimethylformamide (DMF) at 60–80°C . The acetamide side chain may be incorporated via nucleophilic acyl substitution using acetyl chloride in dichloromethane .

Purification and Characterization

Post-synthetic purification typically involves:

  • Column chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 v/v) .

  • Recrystallization: Methanol/water mixtures yield crystals suitable for X-ray diffraction.

  • Spectroscopic validation: 1H^1\text{H} NMR (δ 2.35 ppm for SCH3-\text{SCH}_3 ), 13C^{13}\text{C} NMR (δ 170.2 ppm for acetamide carbonyl).

Chemical Reactivity and Stability

Hydrolytic Behavior

The compound undergoes pH-dependent hydrolysis:

  • Acidic conditions: Acetamide cleavage yields NH2\text{NH}_2-triazine and acetic acid (t1/2t_{1/2} ≈ 8 h at pH 2).

  • Basic conditions: Methylsulfanyl oxidation produces sulfoxide derivatives (R-SO-CH3\text{R-SO-CH}_3).

Table 2: Stability Profile

ConditionDegradation PathwayHalf-Life (h)
pH 2.0 (HCl)Acetamide hydrolysis8.2 ± 0.3
pH 7.4 (PBS)No significant degradation>48
pH 9.0 (NaOH)Sulfoxide formation12.1 ± 1.1

Electrophilic Substitution

The triazine core undergoes regioselective halogenation at position 4 when treated with N\text{N}-bromosuccinimide (NBS) in acetonitrile . This reactivity enables diversification for structure-activity relationship (SAR) studies.

Biological Activities and Mechanistic Insights

Kinase Inhibition

Pharmacophore modeling identifies the methylsulfanyl-acetamide motif as critical for binding ATP pockets in kinases. In silico docking predicts:

  • IC50_{50} (EGFR): 1.4 µM (compared to 0.5 µM for erlotinib) .

  • Selectivity: 12-fold preference for MAPK14 over CDK2 .

Table 3: Predicted Kinase Inhibition Profiles

Kinase TargetPredicted IC50_{50} (µM)Selectivity Index
EGFR1.41.0
MAPK140.912.3
LCK2.70.4

Antiproliferative Effects

Preliminary assays against MCF-7 breast cancer cells show:

  • GI50_{50}: 18.3 µM (72 h exposure).

  • Apoptosis induction: 23% increase in sub-G1 population vs. controls.

Mechanistic studies suggest reactive oxygen species (ROS) generation and Bcl-2 downregulation mediate cytotoxicity.

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